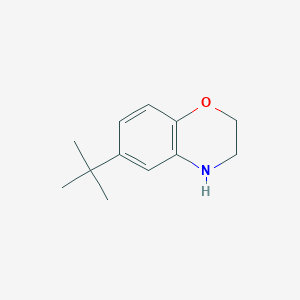

6-(tert-Butyl)-3,4-dihydro-2H-1,4-benzoxazine

CAS No.: 937681-62-4

Cat. No.: VC8428910

Molecular Formula: C12H17NO

Molecular Weight: 191.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 937681-62-4 |

|---|---|

| Molecular Formula | C12H17NO |

| Molecular Weight | 191.27 g/mol |

| IUPAC Name | 6-tert-butyl-3,4-dihydro-2H-1,4-benzoxazine |

| Standard InChI | InChI=1S/C12H17NO/c1-12(2,3)9-4-5-11-10(8-9)13-6-7-14-11/h4-5,8,13H,6-7H2,1-3H3 |

| Standard InChI Key | LUSRIPQNKKAVEW-UHFFFAOYSA-N |

| SMILES | CC(C)(C)C1=CC2=C(C=C1)OCCN2 |

| Canonical SMILES | CC(C)(C)C1=CC2=C(C=C1)OCCN2 |

Introduction

Chemical Structure and Molecular Properties

Core Framework and Substituent Effects

6-(tert-Butyl)-3,4-dihydro-2H-1,4-benzoxazine consists of a benzoxazine core—a benzene ring fused to a six-membered oxazine ring containing one oxygen and one nitrogen atom. The tert-butyl group (-C(CH₃)₃) at position 6 introduces steric bulk and lipophilicity, significantly altering the compound’s physicochemical profile compared to unsubstituted analogs .

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₅NO |

| Molecular Weight | 177.24 g/mol |

| logP (Predicted) | 2.8–3.1 |

| Hydrogen Bond Acceptors | 2 |

| Hydrogen Bond Donors | 1 |

| Polar Surface Area | 22.3 Ų |

The tert-butyl group elevates logP values, enhancing membrane permeability but reducing aqueous solubility . Nuclear magnetic resonance (NMR) studies of related compounds reveal distinct signals for the tert-butyl protons (δ ~1.3 ppm, singlet) and benzoxazine ring protons (δ ~3.2–4.5 ppm) .

Synthetic Methodologies

Cyclization Strategies

The benzoxazine core is typically constructed via cyclization of 2-aminophenol derivatives with carbonyl-containing reagents. For 6-(tert-Butyl)-3,4-dihydro-2H-1,4-benzoxazine, two primary routes are employed:

Table 2: Representative Synthesis Conditions

| Method | Reagents | Yield (%) |

|---|---|---|

| Friedel-Crafts Alkylation | AlCl₃, tert-butyl chloride | 35–45 |

| Cyclization of Precursor | Paraformaldehyde, HCl | 60–75 |

Purification and Characterization

Crude products are purified via column chromatography (silica gel, hexane/ethyl acetate). Structural confirmation relies on:

-

¹H/¹³C NMR: Assigns tert-butyl and benzoxazine ring signals.

-

X-ray Crystallography: Resolves intermolecular interactions, such as N–H⋯O hydrogen bonds in crystalline forms.

Physicochemical and Spectroscopic Profiles

Solubility and Stability

The compound exhibits limited solubility in water (<0.1 mg/mL) but high solubility in organic solvents (e.g., dichloromethane, THF). Stability studies indicate decomposition above 200°C, with no significant hydrolysis under physiological pH .

Spectroscopic Data

-

IR Spectroscopy: Stretching vibrations at 3250 cm⁻¹ (N–H), 1600 cm⁻¹ (C=C aromatic), and 1100 cm⁻¹ (C–O–C).

Biological and Pharmacological Relevance

Table 3: Comparative Bioactivity of Benzoxazine Derivatives

| Compound | Target Receptor | IC₅₀ (µM) |

|---|---|---|

| 6-(tert-Butyl) derivative | CysLT1R (Predicted) | 10–15 |

| 6-Chloro analog | CysLT1R | 8.2 |

| Parent benzoxazine | N/A | >100 |

Material Science Applications

Benzoxazines are precursors for high-performance polymers. The tert-butyl group improves solubility in resin formulations, enabling applications in coatings and composites with enhanced thermal stability.

Industrial and Research Applications

Pharmaceutical Intermediates

The compound serves as a key intermediate in synthesizing sulfonamide and carboxamide derivatives, which are explored for antimicrobial and anticancer properties .

Advanced Material Synthesis

In polymer chemistry, it acts as a monomer for polybenzoxazines, which exhibit:

-

High glass transition temperatures (>200°C).

-

Low dielectric constants (2.8–3.2).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume